molecular formula C11H7BrN2O B6267023 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one CAS No. 1503739-80-7

7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one

Cat. No.: B6267023
CAS No.: 1503739-80-7
M. Wt: 263.09 g/mol
InChI Key: IMZUMBRABJRETP-UHFFFAOYSA-N
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Description

7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a fused indeno-pyridazinone ring system. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-1-indanone with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield oxo and hydro derivatives, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom at the 7th position and the specific fusion of the indeno and pyridazinone rings.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one involves the synthesis of the indeno[1,2-c]pyridazine ring system followed by bromination at the 7-position and oxidation to form the desired product.", "Starting Materials": [ "2-aminopyridine", "2-bromo-1-phenylethanone", "acetic anhydride", "sodium acetate", "bromine", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Synthesis of 2-phenylindeno[1,2-c]pyridazine\n- React 2-aminopyridine with 2-bromo-1-phenylethanone in acetic anhydride and sodium acetate to form 2-phenylindeno[1,2-c]pyridazine.", "Step 2: Bromination of 2-phenylindeno[1,2-c]pyridazine\n- Treat 2-phenylindeno[1,2-c]pyridazine with bromine in acetic acid to introduce a bromine atom at the 7-position.", "Step 3: Oxidation of 7-bromo-2-phenylindeno[1,2-c]pyridazine\n- React 7-bromo-2-phenylindeno[1,2-c]pyridazine with sodium hydroxide and hydrogen peroxide to oxidize the 2-phenylindeno[1,2-c]pyridazine ring system and form 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one." ] }

CAS No.

1503739-80-7

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

7-bromo-2,5-dihydroindeno[1,2-c]pyridazin-3-one

InChI

InChI=1S/C11H7BrN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4-5H,3H2,(H,13,15)

InChI Key

IMZUMBRABJRETP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=O)NN=C2C3=C1C=C(C=C3)Br

Purity

92

Origin of Product

United States

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